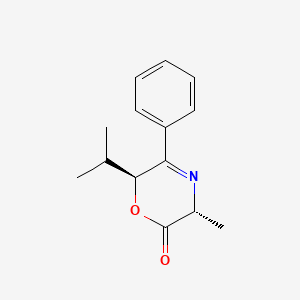
Sodium;vanadium;diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium vanadium diphosphate can be synthesized using various methods, including the sol-gel method and solid-state reactions. One common approach involves mixing sodium carbonate (Na₂CO₃), vanadium pentoxide (V₂O₅), and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) in stoichiometric amounts. The mixture is then heated at high temperatures (around 800°C) to form the desired compound .
Industrial Production Methods
In industrial settings, the production of sodium vanadium diphosphate often involves ball-milling assisted solid-state methods. This process utilizes citric acid as a carbon source to enhance the conductivity of the final product. The carbon-coated composite electrodes produced through this method display high initial specific capacity and excellent cycling stability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium vanadium diphosphate undergoes various chemical reactions, primarily oxidation and reduction processes. These reactions are crucial for its function as a cathode material in sodium-ion batteries .
Common Reagents and Conditions
The oxidation and reduction reactions typically occur during the charging and discharging cycles of the battery. Common reagents involved in these processes include sodium ions (Na⁺) and vanadium ions (V⁵⁺/V³⁺). The conditions for these reactions are usually controlled by the electrochemical environment within the battery .
Major Products Formed
The major products formed during these reactions are the oxidized and reduced forms of vanadium, which facilitate the storage and release of electrical energy. The structural stability of sodium vanadium diphosphate ensures that these reactions can occur repeatedly without significant degradation .
Aplicaciones Científicas De Investigación
Sodium vanadium diphosphate has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for sodium-ion batteries due to its high capacity, stable voltage platform, and excellent cycling stability . Additionally, its low toxicity and structural stability make it a promising candidate for large-scale energy storage systems .
Mecanismo De Acción
The mechanism of action of sodium vanadium diphosphate in sodium-ion batteries involves the reversible intercalation and deintercalation of sodium ions within its crystal structure. This process is facilitated by the NASICON framework, which provides a three-dimensional channel for ion diffusion. The vanadium ions undergo oxidation and reduction, enabling the storage and release of electrical energy .
Comparación Con Compuestos Similares
Similar Compounds
Lithium vanadium phosphate (Li₃V₂(PO₄)₃): Similar to sodium vanadium diphosphate, this compound is used as a cathode material in lithium-ion batteries.
Uniqueness
Sodium vanadium diphosphate stands out due to its high sodium ion mobility, structural stability, and low cost. Its ability to maintain high capacity and stable voltage over numerous cycles makes it a highly attractive material for sodium-ion batteries .
Propiedades
Número CAS |
477779-61-6 |
|---|---|
Fórmula molecular |
NaO8P2V-5 |
Peso molecular |
263.87 g/mol |
Nombre IUPAC |
sodium;vanadium;diphosphate |
InChI |
InChI=1S/Na.2H3O4P.V/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);/q+1;;;/p-6 |
Clave InChI |
IAEKEUNPZJPKJQ-UHFFFAOYSA-H |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[V] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)



![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)





![6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid](/img/structure/B14236879.png)
![N-[4-(2,4-Dichlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14236880.png)

